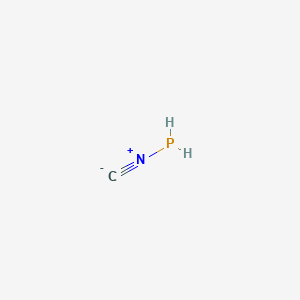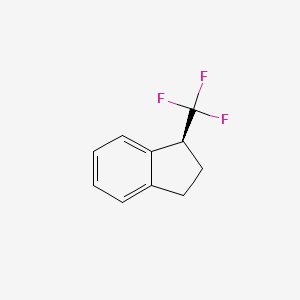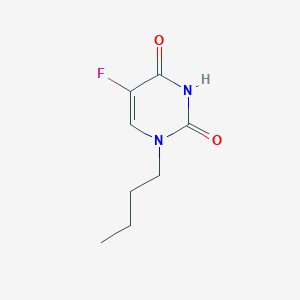
1-Butyl-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent5-Fluorouracil itself is a pyrimidine analog used primarily in the treatment of various cancers .
Méthodes De Préparation
The synthesis of 1-Butyl-5-fluorouracil typically involves the alkylation of 5-fluorouracil. The reaction conditions often include the use of a suitable butylating agent, such as butyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
1-Butyl-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: As a derivative of 5-fluorouracil, it may have potential as an anticancer agent, although its efficacy and safety would need thorough investigation.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 1-Butyl-5-fluorouracil is likely similar to that of 5-fluorouracil. It involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidylate, a nucleotide necessary for DNA replication, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
1-Butyl-5-fluorouracil can be compared with other fluorouracil derivatives such as:
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other agents.
5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer therapy.
The uniqueness of this compound lies in its butyl group, which may confer different pharmacokinetic properties and potentially alter its biological activity compared to other fluorouracil derivatives .
Propriétés
Numéro CAS |
69243-15-8 |
|---|---|
Formule moléculaire |
C8H11FN2O2 |
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
1-butyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4H2,1H3,(H,10,12,13) |
Clé InChI |
RCHKDVLSPJBSLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


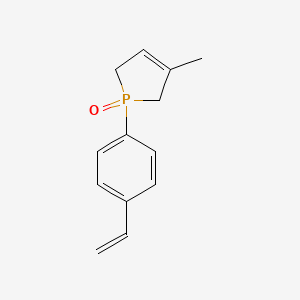
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
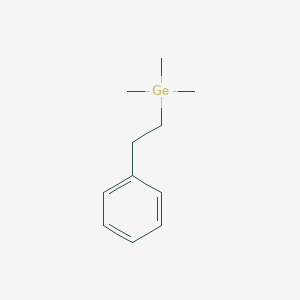
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
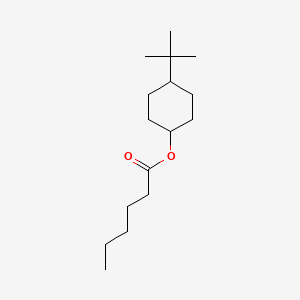
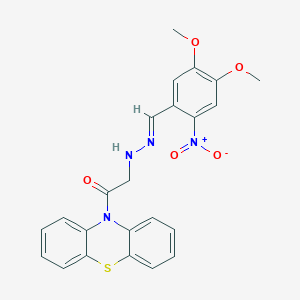

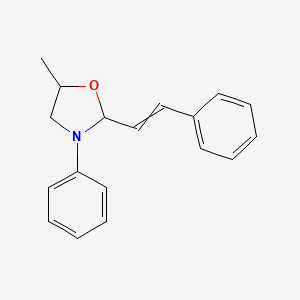
![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)
